molecular formula C14H11NO4S B14292305 2-oxo-1-phenyl-3H-indole-5-sulfonic Acid CAS No. 112405-28-4

2-oxo-1-phenyl-3H-indole-5-sulfonic Acid

Katalognummer: B14292305
CAS-Nummer: 112405-28-4
Molekulargewicht: 289.31 g/mol
InChI-Schlüssel: ORBANUOCCBGXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-1-phenyl-3H-indole-5-sulfonic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and a sulfonic acid group attached to the indole core. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonation of the indole ring can be achieved using sulfonating agents such as sulfuric acid or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-1-phenyl-3H-indole-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxyl derivatives, and various substituted indoles. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Wirkmechanismus

The mechanism of action of 2-oxo-1-phenyl-3H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfonic acid group can interact with amino acid residues in proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-phenylindole-5-sulfonic acid
  • Indole-3-acetic acid
  • Indole-2-carboxylic acid

Uniqueness

2-oxo-1-phenyl-3H-indole-5-sulfonic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity compared to other indole derivatives. This makes it a valuable compound for specific applications where such reactivity is desired .

Eigenschaften

CAS-Nummer

112405-28-4

Molekularformel

C14H11NO4S

Molekulargewicht

289.31 g/mol

IUPAC-Name

2-oxo-1-phenyl-3H-indole-5-sulfonic acid

InChI

InChI=1S/C14H11NO4S/c16-14-9-10-8-12(20(17,18)19)6-7-13(10)15(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)

InChI-Schlüssel

ORBANUOCCBGXJF-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)O)N(C1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.